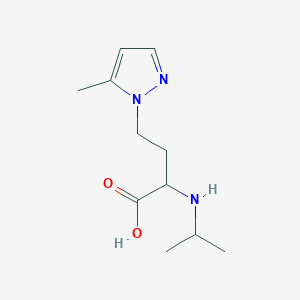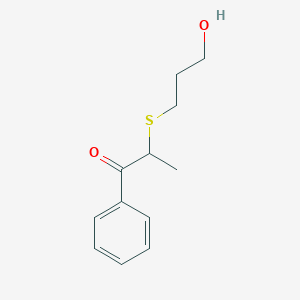
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one is an organic compound with the molecular formula C11H14O2S. It is characterized by the presence of a phenyl group attached to a propanone backbone, with a thioether linkage to a hydroxypropyl group. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one typically involves the reaction of 1-phenyl-2-propanone with 3-mercapto-1-propanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 3-mercapto-1-propanol attacks the carbonyl carbon of 1-phenyl-2-propanone, leading to the formation of the thioether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
化学反应分析
Types of Reactions
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols.
Substitution: Products depend on the nucleophile used, leading to various substituted thioethers.
科学研究应用
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one involves its interaction with various molecular targets. The thioether linkage and hydroxypropyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Phenyl-2-propanone: A precursor in the synthesis of 2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one.
3-Mercapto-1-propanol: Another precursor used in the synthesis.
Phenylboronic acid: Shares the phenyl group and is used in similar organic synthesis applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its thioether linkage and hydroxypropyl group make it a versatile intermediate in organic synthesis and a subject of interest in medicinal chemistry.
属性
分子式 |
C12H16O2S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC 名称 |
2-(3-hydroxypropylsulfanyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H16O2S/c1-10(15-9-5-8-13)12(14)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9H2,1H3 |
InChI 键 |
XNXRDXPIDSDLKL-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=CC=C1)SCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)

![{Bicyclo[2.2.2]octan-2-yl}methanethiol](/img/structure/B13483392.png)
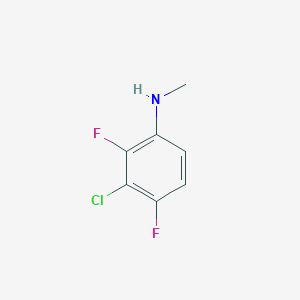
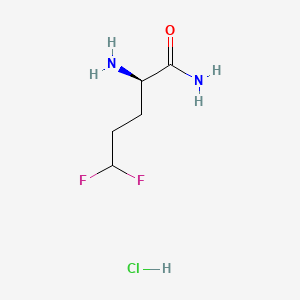
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483404.png)
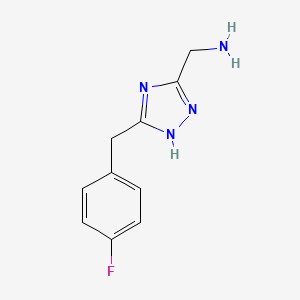
![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483419.png)
![2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13483426.png)
